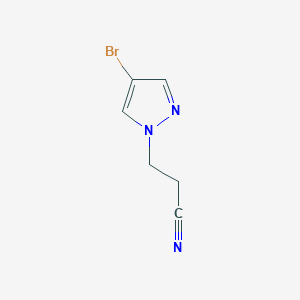

3-(4-溴-1H-吡唑-1-基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the CAS Number: 1007518-24-2 . It has a molecular weight of 200.04 and its molecular formula is C6H6BrN3 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is 1S/C6H6BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a solid at room temperature . The compound is stable under normal temperatures and pressures.科学研究应用

双吡唑基衍生物的合成

该化合物可用作合成多种双吡唑基衍生物的前体 . α-溴化合物被用作合成多种双吡唑基衍生物的有效前体 .

抗菌活性

合成的双吡唑基衍生物已显示出对金黄色葡萄球菌、枯草芽孢杆菌(革兰氏阳性)、大肠杆菌和铜绿假单胞菌(革兰氏阴性)具有显著的体外抗菌活性 .

抗真菌活性

这些化合物还表现出对黄曲霉和黑曲霉的抗真菌活性 . 这使得它们成为开发新型抗真菌药物的潜在候选药物。

新药的合成

吡唑的含氮杂环芳香环结构,包括“3-(4-溴-1H-吡唑-1-基)丙腈”,是合成和开发许多有希望的新药物的卓越骨架 .

抗氧化活性

吡唑啉及其衍生物,可以从“3-(4-溴-1H-吡唑-1-基)丙腈”合成,已显示出抗氧化活性 . 它们可能用于治疗与氧化应激相关的疾病。

神经毒性研究

该化合物已用于研究其神经毒性潜力,特别是对鱼苗脑中的AchE活性及MDA水平的影响 .

生物活性化合物的合成

“3-(4-溴-1H-吡唑-1-基)丙腈”可用于合成各种生物活性化合物,包括抑制剂 .

1,4'-双吡唑的合成

安全和危害

作用机制

Target of Action

Similar compounds, such as 4-substituted pyrazoles, have been shown to inhibit liver alcohol dehydrogenase .

Mode of Action

It’s worth noting that related compounds have been shown to interact with their targets by binding to the active site, thereby inhibiting the target’s function .

Biochemical Pathways

Related compounds have been associated with the inhibition of enzymes involved in metabolic pathways .

Result of Action

Related compounds have been shown to have neurotoxic potentials .

生化分析

Biochemical Properties

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile to the active sites of these enzymes .

Cellular Effects

The effects of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For instance, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, by forming a stable complex with the enzyme. This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile remains stable under controlled conditions but may degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile have been associated with toxic effects such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are primarily mediated by cytochrome P450 enzymes, which convert 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile into more water-soluble metabolites for excretion .

Transport and Distribution

Within cells and tissues, 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall impact on cellular function .

Subcellular Localization

The subcellular localization of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile can determine its specific biochemical and cellular effects .

属性

IUPAC Name |

3-(4-bromopyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHGHKZQUZNBOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629699 |

Source

|

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007518-24-2 |

Source

|

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)